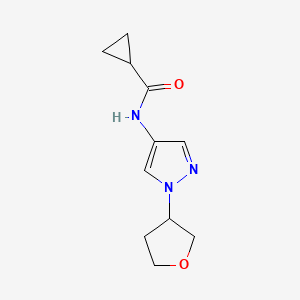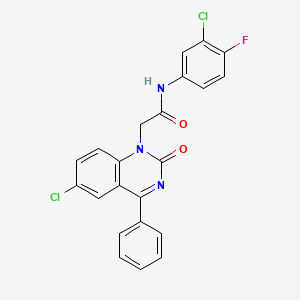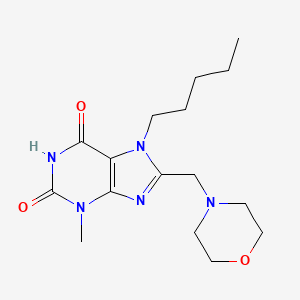
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)cyclopropanecarboxamide” is a complex organic molecule. It contains a tetrahydrofuran ring, a pyrazole ring, and a cyclopropane ring, all of which are common structures in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The tetrahydrofuran and cyclopropane rings would add some rigidity to the structure, while the amide group could participate in hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of an amide group could make it polar, and the cyclic structures could affect its boiling and melting points .Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
Research on the synthesis and chemical properties of pyrazole derivatives highlights their importance in organic chemistry and pharmaceutical development. Pyrazole derivatives, including compounds similar to N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)cyclopropanecarboxamide, are utilized in synthesizing heterocyclic compounds, demonstrating wide biological activities and potential as therapeutic agents (Dar & Shamsuzzaman, 2015). These activities span across various fields, including anticancer, analgesic, and anti-inflammatory applications.
Biological and Pharmacological Applications
Pyrazoline derivatives, closely related to the core structure of the compound , have been extensively studied for their biological and pharmacological effects. They are known for their antimicrobial, anticancer, and anti-inflammatory properties, making them valuable in drug discovery and development (Ray et al., 2022). The versatility of these compounds stems from their ability to interact with various biological targets due to their rich nitrogen content and structural diversity.
Chemical Properties and Drug Development
The chemical properties of pyrazole and cyclopropane derivatives provide a foundation for developing new therapeutic agents. Their structure-activity relationship (SAR) studies offer insights into designing more effective and selective drugs with fewer side effects. For instance, the synthesis and application of indazole derivatives, which share a core resemblance to pyrazole-based compounds, have shown promising results in anticancer and anti-inflammatory drug development (Denya et al., 2018).
Advanced Materials and Catalysis
Beyond pharmaceutical applications, pyrazole derivatives have found roles in materials science and as catalysts in organic synthesis. Their unique electronic properties make them suitable for developing advanced materials and facilitating various chemical reactions, thereby broadening the scope of their applications beyond medicine (Gomaa & Ali, 2020).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[1-(oxolan-3-yl)pyrazol-4-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c15-11(8-1-2-8)13-9-5-12-14(6-9)10-3-4-16-7-10/h5-6,8,10H,1-4,7H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTJNWJJJRCISU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CN(N=C2)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)cyclopropanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(2,4-Dimethylphenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2737627.png)
![2-[(4-benzylbenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2737629.png)

![N-cyclohexyl-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2737633.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(5-methylisoxazol-3-yl)propanamide](/img/structure/B2737634.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone](/img/structure/B2737636.png)


![3-Oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile](/img/structure/B2737641.png)